N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-17-5-6-18-19(11-17)28-21(25-18)26(13-15-7-9-24-10-8-15)20(27)16-3-1-14(12-23)2-4-16/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPFQYBDKOQYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse applications. It is used in chemistry as a building block for synthesizing complex molecules, and its reactivity makes it a valuable intermediate in organic synthesis. In biology, it is studied for potential antimicrobial and anticancer properties, showing promise in inhibiting the growth of various pathogens and cancer cells. It is also investigated for its therapeutic potential in treating diseases because of its ability to modulate biological pathways, making it a candidate for drug development. In industry, it may be used in the production of dyes, pigments, and other chemical products because of its unique structural properties.
Biochemical Analysis
- Biochemical Properties: this compound's anti-inflammatory activity is mediated chiefly through the inhibition of prostaglandin biosynthesis.
- Cellular Effects: This compound has demonstrated significant anti-inflammatory and analgesic activities.
- Molecular Mechanism: The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively.
Preparation Methods
- Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
- Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, adhering to environmental and safety regulations.
Mechanism of Action
The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
a) N-(6-Bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide (CAS 895025-02-2)
- Molecular Formula : C₂₁H₁₃BrN₄OS
- Molecular Weight : 449.3 g/mol
- Key Differences: Bromine replaces chlorine at the 6-position of the benzothiazole ring, increasing molecular weight and polarizability. Pyridin-3-ylmethyl substituent (vs.
- Implications : The bromo analogue’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to the chloro derivative .
b) 3-(Isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923682-12-6)
- Molecular Formula : C₂₄H₂₃N₃O₃S₂
- Molecular Weight : 465.6 g/mol
- Key Differences: 6-Methyl substituent on benzothiazole (vs. Isopropylsulfonyl group on the benzamide introduces steric bulk and polarity, which may influence solubility and target engagement.
- Implications : The methyl group may decrease binding affinity to targets requiring halogen bonding, while the sulfonyl group could enhance aqueous solubility .
Variations in the Amide Substituents
a) N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
- Molecular Formula : C₂₁H₂₁ClN₄OS·HCl
- Molecular Weight : 477.4 g/mol
- Key Differences: Pyridin-4-ylmethyl replaced by a dimethylaminoethyl group. Hydrochloride salt improves solubility but alters pharmacokinetics.
- Implications: The dimethylaminoethyl group introduces a basic tertiary amine, likely enhancing blood-brain barrier penetration compared to the pyridine-containing target compound .
b) 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride (Lecozotan Hydrochloride, CAS 433282-68-9)
- Molecular Formula : C₂₈H₂₉N₅O₃·HCl
- Molecular Weight : 520.0 g/mol
- Key Differences :
- Piperazine and benzodioxane groups replace the benzothiazole and pyridin-4-ylmethyl moieties.
- Designed as a 5-HT₁A receptor antagonist for Alzheimer’s disease.
- Implications : The absence of the benzothiazole ring highlights the target compound’s unique scaffold, which may prioritize different biological pathways .
Analogues with Modified Benzamide Cores
a) 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d from )
- Molecular Formula : C₂₃H₂₁Cl₂N₅O₂S
- Molecular Weight : 526.4 g/mol
- Key Differences: 3,4-Dichloro substitution on the benzamide (vs. 4-cyano) increases lipophilicity. Morpholinomethyl group on the thiazole ring enhances solubility via tertiary amine functionality.
- Implications: The dichloro substitution may improve membrane permeability but reduce selectivity compared to the cyano group .
Structural and Pharmacological Trends
Table 1: Comparative Data for Key Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₄ClN₄OS | 429.89 | 6-Cl-benzothiazole, 4-cyano, pyridin-4-ylmethyl | High electronegativity, moderate solubility |
| N-(6-Bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide | C₂₁H₁₃BrN₄OS | 449.3 | 6-Br-benzothiazole, pyridin-3-ylmethyl | Increased hydrophobicity |
| N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide | C₂₁H₂₁ClN₄OS·HCl | 477.4 | Dimethylaminoethyl | Enhanced BBB penetration |
| 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide | C₂₃H₂₁Cl₂N₅O₂S | 526.4 | 3,4-Dichloro, morpholinomethyl | High lipophilicity |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide core .
- A chlorobenzo[d]thiazole moiety .
- A pyridin-4-ylmethyl group .
These structural components are critical for its biological activity, influencing its interactions with various molecular targets.
Anticancer Activity
Research has shown that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, studies indicate that related compounds can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells. The mechanism involves inducing apoptosis and cell cycle arrest, suggesting a potential role as a chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX activity, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain relief .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound primarily targets COX enzymes, affecting the arachidonic acid pathway and modulating inflammatory responses.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways, including those involving caspases and Bcl-2 family proteins .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation .
Study on Antitumor Properties
A study conducted on a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The lead compound exhibited promising results against non-small cell lung cancer cell lines, establishing a structure-activity relationship that highlights the importance of specific substituents for efficacy .
Study on Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects were assessed using animal models where this compound was administered. The results indicated a marked reduction in inflammatory markers such as IL-6 and TNF-α, confirming its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
